molecular formula C23H32BrN7O2S B12397057 Egfr-IN-78

Egfr-IN-78

Cat. No.: B12397057
M. Wt: 550.5 g/mol
InChI Key: QKTZQGNZRPKRGC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Egfr-IN-78 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Detailed synthetic routes are often proprietary, but they generally involve a series of organic reactions such as nucleophilic substitution, cyclization, and purification steps .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Egfr-IN-78 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Egfr-IN-78 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and to develop new synthetic methodologies.

    Biology: Employed in cell culture studies to investigate the role of EGFR in cell signaling and proliferation.

    Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed or mutated EGFR, such as non-small cell lung cancer and colorectal cancer.

    Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR activity.

Mechanism of Action

Egfr-IN-78 is compared with other EGFR inhibitors such as:

Uniqueness: this compound is unique due to its high selectivity and potency against EGFR, making it a promising candidate for targeted cancer therapy. Its distinct chemical structure and binding affinity differentiate it from other EGFR inhibitors .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H32BrN7O2S

Molecular Weight

550.5 g/mol

IUPAC Name

5-bromo-4-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C23H32BrN7O2S/c1-29-11-13-30(14-12-29)19-6-4-17(5-7-19)27-23-25-15-21(24)22(28-23)26-18-3-2-10-31(16-18)34(32,33)20-8-9-20/h4-7,15,18,20H,2-3,8-14,16H2,1H3,(H2,25,26,27,28)/t18-/m1/s1

InChI Key

QKTZQGNZRPKRGC-GOSISDBHSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)N[C@@H]4CCCN(C4)S(=O)(=O)C5CC5)Br

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCCN(C4)S(=O)(=O)C5CC5)Br

Origin of Product

United States

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